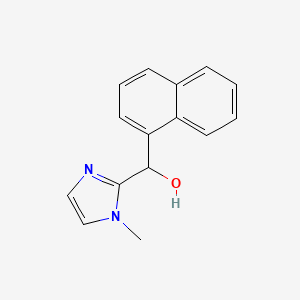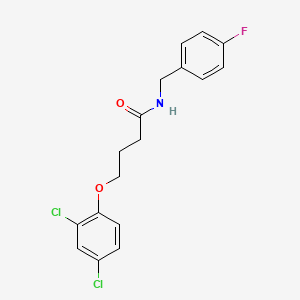![molecular formula C14H20N4O2 B5129668 N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BODIPY, which is an acronym for boron-dipyrromethene, a class of fluorescent dyes. BODIPY has been extensively studied for its unique chemical and physical properties, which make it a versatile tool in many scientific applications.
作用機序
The mechanism of action of BODIPY is not fully understood, but it is believed to involve the interaction of the compound with specific molecules or structures in the sample being studied. BODIPY is known to bind to proteins, lipids, and nucleic acids, which makes it a useful tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
BODIPY has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BODIPY can inhibit the growth of cancer cells and bacteria. Additionally, BODIPY has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using BODIPY in lab experiments is its high sensitivity and specificity. BODIPY is a highly fluorescent compound that emits light in the visible range, which makes it easy to detect and quantify. Additionally, BODIPY is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using BODIPY in lab experiments. One of the main limitations is its potential toxicity. BODIPY has been shown to be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, BODIPY is relatively expensive, which may limit its use in some labs.
将来の方向性
There are several future directions for research on BODIPY. One area of research is the development of new synthesis methods to improve the yield and purity of the final product. Additionally, there is a need for further research on the mechanism of action of BODIPY, particularly in vivo. Finally, there is a need for further research on the potential applications of BODIPY in the diagnosis and treatment of disease.
合成法
The synthesis of BODIPY is a complex process that involves several steps. The method used to synthesize BODIPY depends on the desired properties of the final product. One of the most common methods involves the reaction of a pyridine derivative with a carboxylic acid derivative in the presence of a catalyst. The resulting intermediate is then reacted with an amine derivative to form the final product.
科学的研究の応用
BODIPY has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. One of the most significant applications of BODIPY is in the field of fluorescence microscopy. BODIPY is a highly fluorescent compound that emits light in the visible range, making it an ideal tool for imaging biological samples.
特性
IUPAC Name |
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-4-5-8-18(2)13-7-6-11(9-15-13)14-16-12(10-19-3)17-20-14/h6-7,9H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCKXYYPNTDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)

![N-dibenzo[b,d]furan-3-yl-5-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B5129629.png)
![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)
